molecular formula C14H13NO4 B1347509 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 357420-38-3

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Cat. No.: B1347509
CAS No.: 357420-38-3
M. Wt: 259.26 g/mol
InChI Key: RPYKMMAYYAVBAH-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is an organic compound that features a furan ring substituted with two methyl groups and a benzoic acid moiety

Scientific Research Applications

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, the compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, the compound can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in cell cycle control and apoptosis . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound in vitro or in vivo has been associated with sustained changes in cellular function, including prolonged activation of stress response pathways and alterations in cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, it can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides and esters.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect metabolic pathways by altering enzyme function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKMMAYYAVBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356415
Record name 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357420-38-3
Record name 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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